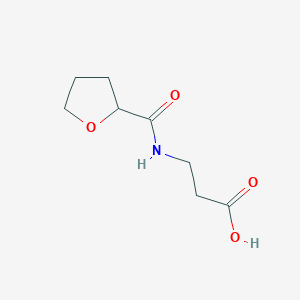

3-(Oxolan-2-ylformamido)propanoic acid

Description

Contextualization of 3-(Oxolan-2-ylformamido)propanoic acid within N-acyl amino acid analogue chemistry.

The specific molecule, this compound, is an exemplar of an N-acyl amino acid analogue. Its structure is derived from the formal condensation of a β-amino acid, 3-aminopropanoic acid (β-alanine), with a heterocyclic carboxylic acid, oxolane-2-carboxylic acid (also known as tetrahydrofuran-2-carboxylic acid). ontosight.aiuni.lu

The amide bond connects the nitrogen atom of the β-alanine moiety to the carbonyl group of the oxolane-2-carboxylic acid. This places it within the family of N-acyl amino acids (NAAAs), which are noted for their roles as endogenous signaling molecules and their therapeutic potential. nomuraresearchgroup.comnih.gov While natural NAAAs typically involve fatty acids, synthetic analogues like this compound, which incorporate non-traditional acyl groups such as heterocyclic rings, are of significant interest for probing biological systems and developing new therapeutic agents with potentially improved properties, such as resistance to enzymatic hydrolysis. wikipedia.orgnomuraresearchgroup.com

Academic significance of the oxolane and propanoic acid moieties in synthetic and mechanistic studies.

The academic significance of this compound is derived from the well-established importance of its two primary structural components: the oxolane ring and the propanoic acid backbone.

Oxolane (Tetrahydrofuran) Moiety: The oxolane, or tetrahydrofuran (B95107) (THF), ring is a ubiquitous five-membered cyclic ether found in numerous natural products and pharmaceuticals. x-mol.netnih.govnih.gov Its simple yet versatile structure makes it a crucial building block in organic synthesis. nih.gov In medicinal chemistry, the incorporation of a THF ring can modulate a molecule's pharmacokinetic properties, such as solubility and metabolic stability. pharmablock.com It can act as a bioisostere for other cyclic structures like cyclohexane, introducing polarity via the ether oxygen, which can serve as a hydrogen bond acceptor to enhance binding interactions with biological targets. pharmablock.com Furthermore, the THF ring is a subject of mechanistic studies, particularly in reactions involving ring-opening, which can be initiated by frustrated Lewis pairs or photochemical methods, providing pathways to more complex molecular architectures. rsc.orgnih.gov

Propanoic Acid Moiety: The propanoic acid framework is a fundamental carboxylic acid structure. Derivatives of propanoic acid are a cornerstone of the pharmaceutical industry, most notably as the chemical backbone for the "profen" class of NSAIDs, which includes well-known drugs like ibuprofen (B1674241) and naproxen. orientjchem.orghumanjournals.com The carboxylic acid group is a key functional handle for synthesis and a critical feature for biological activity, often involved in binding to enzyme active sites. orientjchem.org The study of propanoic acid derivatives is extensive, exploring their synthesis, biological activities (ranging from anti-inflammatory to anticancer and anticonvulsant), and structure-activity relationships. researchgate.nethumanjournals.com Synthetic methodologies often utilize propanoic acid derivatives as starting materials for more complex molecules. ontosight.ai

Overview of research frontiers in the synthesis and reactivity of complex heterocyclic carboxylic acids.

The synthesis and study of complex molecules that merge heterocyclic systems with carboxylic acids, such as this compound, are at the forefront of modern organic chemistry. Current research frontiers are focused on developing more efficient, selective, and sustainable synthetic methods.

Key areas of active research include:

Novel Catalysis: The development of metal-free photochemical reactions, such as the ring expansion of oxetanes to form tetrahydrofurans, represents a move towards milder and more sustainable synthetic conditions. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly valued for their efficiency, allowing for the construction of complex heterocyclic structures from simple precursors in a single step. These methods are particularly advantageous in pharmaceutical and biological fields. rsc.org

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining the synthesis of complex molecules, including heterocyclic carboxylic acids. This avoids the need for pre-functionalized starting materials, making syntheses more atom- and step-economical. researchgate.net

Decarboxylative Cross-Coupling: Using carboxylic acids as readily available and stable precursors for cross-coupling reactions is a rapidly advancing field. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds by extruding CO2, offering new pathways to functionalized heterocycles. nih.govnih.gov

These advanced synthetic strategies enable the creation of novel and structurally diverse heterocyclic carboxylic acids and their derivatives, providing new tools for drug discovery and materials science. researchgate.netnih.gov

Data Tables

Table 1: Properties of Constituent Moieties

This table summarizes the general properties of the core structural components of this compound.

| Moiety | Chemical Name | Formula | Key Features |

| Oxolane-2-carbonyl | Tetrahydrofuran-2-carboxylic acid | C₅H₈O₃ | A versatile heterocyclic building block used in pharmaceuticals and polymers. chemimpex.comwikipedia.org |

| 3-Aminopropanoic acid | β-Alanine | C₃H₇NO₂ | A naturally occurring beta-amino acid, a component of carnosine and anserine. |

Table 2: Chemical Identifiers for this compound

This table provides key identifiers for the subject compound.

| Identifier | Value |

| Molecular Formula | C₈H₁₃NO₄ uni.lu |

| SMILES | C1CC(OC1)C(=O)NCCC(=O)O uni.lu |

| InChIKey | IZDGCWFIWAJGAF-UHFFFAOYSA-N uni.lu |

| Monoisotopic Mass | 187.08446 Da uni.lu |

Table 3: Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

3-(oxolane-2-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h6H,1-5H2,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDGCWFIWAJGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Oxolan 2 Ylformamido Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(Oxolan-2-ylformamido)propanoic acid reveals several strategic disconnections that can guide the design of a synthetic pathway. The most logical and common disconnection is at the amide bond, a robust and well-understood functional group. This primary disconnection yields two key synthons: an activated derivative of oxolane-2-carboxylic acid and a protected form of β-alanine.

A further disconnection of the oxolane-2-carboxylic acid synthon can be envisioned through the cleavage of the C-O bond of the ether, leading to a linear hydroxy acid precursor. However, a more practical approach involves utilizing a commercially available or readily synthesized oxolane-2-carboxylic acid or its derivatives. For the β-alanine synthon, the carboxylic acid can be disconnected to reveal precursors suitable for Michael addition or other carbon-chain extension strategies.

The primary retrosynthetic approach is summarized in the following scheme:

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights the key fragments required for the synthesis:

Oxolane-2-carboxylic acid or its activated form: This fragment provides the cyclic ether moiety.

β-alanine or its ester derivative: This fragment constitutes the propanoic acid backbone.

Development and Optimization of Novel Synthetic Routes

Building upon the retrosynthetic analysis, several novel synthetic routes can be developed and optimized. These routes focus on efficient amide bond formation, strategic introduction of the oxolane ring, and effective construction of the propanoic acid backbone.

Amide bond formation strategies

The formation of the amide bond is the cornerstone of the synthesis. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com Therefore, the carboxylic acid must be activated. Common strategies include conversion to an acyl chloride, an acid anhydride, or the use of coupling agents. masterorganicchemistry.comajchem-a.com

For the synthesis of this compound, several coupling agents can be employed for the reaction between oxolane-2-carboxylic acid and a β-alanine ester (e.g., ethyl 3-aminopropanoate).

| Coupling Agent | Activating Agent (if any) | Solvent | Typical Yield (%) |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | Dichloromethane (DCM) | 85-95 |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) | Dimethylformamide (DMF) | 80-90 |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Acetonitrile (B52724) (MeCN) | 90-98 |

| B(OCH2CF3)3 | - | Acetonitrile (MeCN) | 85-95 |

This table presents hypothetical data based on typical yields for amide coupling reactions and does not represent actual experimental results for this specific synthesis.

Optimization of this step would involve screening different coupling agents, solvents, and reaction temperatures to maximize the yield and minimize side reactions. The use of borate esters like B(OCH2CF3)3 offers an operationally simple method that can be carried out in air with equimolar amounts of the acid and amine. acs.org

Introduction and functionalization of the oxolane ring

The oxolane (tetrahydrofuran) ring is a common motif in many natural products and bioactive molecules. wikipedia.orgchemicalbook.com For the synthesis of this compound, oxolane-2-carboxylic acid is a key starting material. This can be synthesized through various methods, including the oxidation of 2-hydroxymethyltetrahydrofuran or the cyclization of appropriate precursors.

The synthesis of substituted tetrahydrofurans has been extensively studied. wikipedia.org Methodologies often involve intramolecular cyclization reactions. acs.org The inherent ring strain of four-membered rings like oxetanes makes their ring-opening a viable strategy for the synthesis of functionalized products, although oxetanes are more strained than tetrahydrofuran (B95107). beilstein-journals.orgresearchgate.net

A plausible route to a functionalized oxolane precursor could involve the ring expansion of a 2-substituted oxetane. chemicalbook.com However, for the target molecule, the direct use of commercially available tetrahydrofuran-2-carboxylic acid is the most straightforward approach.

Construction of the propanoic acid backbone

The propanoic acid backbone is derived from β-alanine. The synthesis of β-alanine and its derivatives can be achieved through several established methods. One common industrial method is the reaction of ammonia with β-propiolactone. Another route involves the Michael addition of ammonia to acrylonitrile followed by hydrolysis of the nitrile.

| Step | Reactants | Reagents | Product |

| 1 | Oxolane-2-carboxylic acid, Ethyl 3-aminopropanoate | HATU, DIPEA | Ethyl 3-(oxolan-2-ylformamido)propanoate |

| 2 | Ethyl 3-(oxolan-2-ylformamido)propanoate | LiOH, THF/H2O | This compound |

This table outlines a proposed synthetic sequence and does not represent actual experimental data.

Mechanistic Investigations of Key Synthetic Transformations

Detailed reaction pathway elucidation

The key transformation in the synthesis of this compound is the amide bond formation. When using a coupling agent like DCC, the mechanism involves the activation of the carboxylic acid. chemistrysteps.com

The proposed mechanism for the DCC-mediated coupling is as follows:

Activation of the carboxylic acid: The carboxylic acid (oxolane-2-carboxylic acid) adds to one of the double bonds of the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. This intermediate is a good leaving group.

Nucleophilic attack by the amine: The amine (ethyl 3-aminopropanoate) acts as a nucleophile and attacks the carbonyl carbon of the activated O-acylisourea.

Formation of the amide and byproduct: The tetrahedral intermediate collapses to form the desired amide and N,N'-dicyclohexylurea (DCU), which is a stable and often insoluble byproduct that can be removed by filtration.

Figure 2: Proposed mechanism for the DCC-mediated amide bond formation between oxolane-2-carboxylic acid and ethyl 3-aminopropanoate.

In the case of using HATU as a coupling agent, the mechanism involves the formation of an even more reactive activated ester, which is then readily attacked by the amine. The choice of coupling agent can significantly impact the reaction rate and the potential for side reactions, such as racemization if chiral centers are present.

Role of catalysts and reagents in reaction selectivity.

There is no available research data to analyze the role of specific catalysts or reagents in directing the selectivity of reactions to form this compound.

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable to specific stereoisomers).

The oxolane ring in this compound contains a chiral center at the 2-position. Therefore, the compound can exist as a racemic mixture or as individual enantiomers. However, the scientific literature is devoid of any studies on the stereoselective synthesis of this compound.

Asymmetric synthesis techniques.

No information is available regarding the application of asymmetric synthesis techniques to produce specific stereoisomers of this compound.

Chiral auxiliary and catalyst-mediated routes.

There are no published reports on the use of chiral auxiliaries or chiral catalysts to control the stereochemistry during the synthesis of this compound.

Scale-Up Considerations for Research and Pre-commercial Production.

The absence of any documented synthesis on a laboratory scale precludes any discussion on the challenges and strategies for scaling up the production of this compound for research or pre-commercial purposes.

Process intensification studies.

No process intensification studies for the synthesis of this compound have been reported.

Evaluation of green chemistry principles in synthesis.

An evaluation of the application of green chemistry principles is not possible due to the lack of established synthetic methods.

Comprehensive Spectroscopic and Structural Elucidation of 3 Oxolan 2 Ylformamido Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-(Oxolan-2-ylformamido)propanoic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be essential for a complete and unambiguous assignment of all proton and carbon signals, as well as for providing insights into its three-dimensional structure and conformational dynamics.

Multi-dimensional NMR techniques (e.g., 2D COSY, HSQC, HMBC, NOESY) for complete structural assignment.

A complete structural assignment of this compound would necessitate the use of several two-dimensional NMR experiments.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the proton-proton coupling networks within the molecule. For instance, correlations would be expected between the protons of the propanoic acid backbone (the CH₂ group adjacent to the nitrogen and the CH₂ group adjacent to the carboxylic acid). Similarly, the protons within the oxolane ring would show distinct COSY correlations, helping to trace the connectivity of the five-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the amide proton and the carbonyl carbon of the oxolaneformyl group, as well as with the carbons of the propanoic acid backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This technique would be instrumental in determining the preferred conformation of the molecule, for example, by showing through-space interactions between protons on the oxolane ring and the propanoic acid chain.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multi-dimensional NMR Correlations (Predicted) |

| 1' (Oxolane CH) | ~4.2 - 4.5 | ~75 - 80 | COSY: H-2', H-2''; HSQC: C-1'; HMBC: C=O (amide), C-4' |

| 2' (Oxolane CH₂) | ~1.8 - 2.1 | ~25 - 30 | COSY: H-1', H-3'; HSQC: C-2'; HMBC: C-1', C-3' |

| 3' (Oxolane CH₂) | ~1.8 - 2.1 | ~25 - 30 | COSY: H-2', H-4'; HSQC: C-3'; HMBC: C-2', C-4' |

| 4' (Oxolane CH₂) | ~3.8 - 4.1 | ~65 - 70 | COSY: H-3', H-1'; HSQC: C-4'; HMBC: C-3', C-1' |

| Amide C=O | - | ~170 - 175 | HMBC: Amide NH, H-1' |

| Amide NH | ~7.5 - 8.5 | - | COSY: H-2; HMBC: C=O (amide), C-2 |

| 2 (Propanoic CH₂) | ~3.4 - 3.7 | ~35 - 40 | COSY: Amide NH, H-3; HSQC: C-2; HMBC: Amide C=O, C-3, C-1 |

| 3 (Propanoic CH₂) | ~2.5 - 2.8 | ~30 - 35 | COSY: H-2; HSQC: C-3; HMBC: C-2, C-1 |

| 1 (Carboxylic C=O) | - | ~175 - 180 | HMBC: H-2, H-3 |

| Carboxylic OH | ~10 - 12 | - | - |

Advanced NMR methods for conformational analysis and dynamic studies.

The flexibility of the propanoic acid chain and the puckering of the oxolane ring suggest that this compound can exist in multiple conformations. Advanced NMR techniques could be employed to study these dynamic processes.

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts or coupling constants, or even to "freeze out" different conformers at low temperatures. This would provide information on the energy barriers between different conformational states.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): For molecules of this size, ROESY can sometimes provide more reliable through-space correlation data than NOESY.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis.

Elucidation of fragmentation pathways.

In a mass spectrometer, this compound would be ionized, and the resulting molecular ion would undergo fragmentation. The analysis of these fragments can provide valuable structural information. Common fragmentation patterns for a molecule with this structure would likely involve cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the oxolane ring.

Predicted Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Neutral Loss |

| 188.0917 ([M+H]⁺) | Loss of H₂O | 170.0811 | 18.0106 |

| 188.0917 ([M+H]⁺) | Loss of CO₂ | 144.0968 | 43.9898 |

| 188.0917 ([M+H]⁺) | Cleavage of amide C-N bond | 100.0546 (C₅H₈O₂ + H)⁺ | 88.0371 |

| 188.0917 ([M+H]⁺) | Cleavage of amide C-N bond | 89.0495 (C₃H₅NO₂ + H)⁺ | 99.0422 |

| 188.0917 ([M+H]⁺) | McLafferty rearrangement of propanoic acid | 116.0706 | 72.0211 |

Ion mobility-mass spectrometry for gas-phase conformation.

Ion mobility-mass spectrometry (IM-MS) separates ions based on their size, shape, and charge in the gas phase. This technique could provide insights into the conformational landscape of this compound. Different conformers of the molecule would have different collision cross-sections (CCS), leading to distinct drift times in the ion mobility cell. PubChem provides a predicted CCS value for the [M+H]⁺ ion of 141.1 Ų uni.lu. Experimental determination of the CCS could be compared to theoretical calculations for different possible conformers to infer the gas-phase structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and the C-O stretch of the oxolane ether.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong | Weak |

| Amide | N-H stretch | 3200-3400 | Medium | Medium |

| Alkyl | C-H stretch | 2850-3000 | Medium | Strong |

| Carboxylic Acid | C=O stretch | 1700-1730 | Strong | Medium |

| Amide | C=O stretch (Amide I) | 1630-1680 | Strong | Medium |

| Amide | N-H bend (Amide II) | 1510-1570 | Medium | Weak |

| Ether (Oxolane) | C-O stretch | 1050-1150 | Strong | Weak |

Assignment of characteristic absorption bands to specific functional groups.

The infrared (IR) spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its functional groups. The presence of a carboxylic acid moiety will give rise to a very broad O-H stretching band, typically observed between 3300 and 2500 cm⁻¹. docbrown.infospectroscopyonline.com This broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid molecules. docbrown.info

The carbonyl (C=O) stretching vibrations of the carboxylic acid and the amide groups are also prominent features. The carboxylic acid C=O stretch is anticipated in the region of 1725-1700 cm⁻¹. docbrown.info The amide C=O stretch (Amide I band) is expected to appear around 1650 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding.

The N-H stretching vibration of the secondary amide is predicted to be in the 3400-3200 cm⁻¹ region. The N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹. Furthermore, the C-N stretching vibration of the amide group is expected in the 1400-1200 cm⁻¹ range.

The tetrahydrofuran (B95107) ring should present characteristic C-O-C stretching vibrations, which are typically found in the 1150-1050 cm⁻¹ region. The C-H stretching vibrations of the aliphatic CH₂ groups in the propyl chain and the oxolane ring will be observed in the 3000-2850 cm⁻¹ range.

An interactive table summarizing the predicted characteristic IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) |

| Carboxylic Acid | C=O stretch | 1725-1700 |

| Amide | N-H stretch | 3400-3200 |

| Amide | C=O stretch (Amide I) | ~1650 |

| Amide | N-H bend (Amide II) | ~1550 |

| Amide | C-N stretch | 1400-1200 |

| Tetrahydrofuran | C-O-C stretch | 1150-1050 |

| Alkane | C-H stretch | 3000-2850 |

Conformational effects on vibrational spectra.

The vibrational spectra of this compound are expected to be sensitive to its conformational state. The molecule possesses several rotatable single bonds, leading to a variety of possible conformers in the gas phase or in solution. These different spatial arrangements can influence the vibrational frequencies of the functional groups.

For instance, the relative orientation of the carboxylic acid, amide, and tetrahydrofuran moieties can affect the extent and nature of intramolecular hydrogen bonding. An intramolecular hydrogen bond between the amide N-H and the carboxylic acid carbonyl oxygen, or between the carboxylic acid O-H and the amide carbonyl oxygen, would lead to shifts in the corresponding stretching frequencies.

The conformation of the five-membered tetrahydrofuran ring, which can adopt envelope or twist conformations, will also influence the C-O-C and C-H vibrational modes. In solution, the equilibrium between different conformers can be influenced by the solvent polarity, which in turn would be reflected in the vibrational spectrum. nih.gov Studies on similar molecules, such as tetrahydrofuran-2-carboxylic acid, have shown that a complex equilibrium exists between monomeric and dimeric structures in solution, significantly impacting the vibrational circular dichroism (VCD) spectra. nih.gov

X-ray Crystallography for Solid-State Molecular Structure.

Although a specific crystal structure for this compound has not been reported, the principles of X-ray crystallography would provide definitive information about its solid-state molecular structure.

Determination of bond lengths, bond angles, and torsion angles.

A single-crystal X-ray diffraction analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. For the carboxylic acid group, typical C=O bond lengths are around 1.20 Å, and C-O bond lengths are approximately 1.31 Å. In the amide group, the C=O bond is expected to be around 1.24 Å, and the C-N bond around 1.33 Å, indicating some double bond character due to resonance. The bond lengths and angles within the tetrahydrofuran ring would be consistent with those of a saturated five-membered heterocycle.

A hypothetical data table of expected bond lengths and angles is presented below.

| Bond/Angle | Expected Value |

| Carboxylic Acid C=O | ~1.20 Å |

| Carboxylic Acid C-O | ~1.31 Å |

| Amide C=O | ~1.24 Å |

| Amide C-N | ~1.33 Å |

| O-C-C (in ring) | ~108° |

| C-O-C (in ring) | ~109° |

| C-N-C | ~120° |

Analysis of intermolecular interactions and crystal packing.

In the solid state, this compound molecules would be expected to engage in extensive intermolecular hydrogen bonding. The carboxylic acid groups are likely to form cyclic dimers, with strong O-H···O=C hydrogen bonds. Additionally, the amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen and the ether oxygen of the tetrahydrofuran ring can act as hydrogen bond acceptors.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Configuration (if applicable).

The this compound molecule contains a chiral center at the C2 position of the oxolane ring. Therefore, it can exist as two enantiomers, (R)- and (S)-3-(oxolan-2-ylformamido)propanoic acid. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), would be essential for determining the absolute configuration of a given enantiomer.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Each enantiomer would produce a VCD spectrum that is equal in magnitude but opposite in sign to its mirror image. By comparing the experimental VCD spectrum with quantum chemical calculations for one of the enantiomers, the absolute configuration can be unambiguously assigned. nih.govnih.gov Studies on other chiral carboxylic acids have successfully used VCD to elucidate their stereochemistry. nih.gov

ECD spectroscopy, which measures the differential absorption of circularly polarized ultraviolet-visible light, could also be employed. The electronic transitions associated with the amide and carboxylic acid chromophores would give rise to characteristic ECD signals, allowing for the determination of the absolute configuration.

Computational and Theoretical Investigations of 3 Oxolan 2 Ylformamido Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it a standard tool for determining the ground state geometries and energies of organic molecules. nih.gov For 3-(Oxolan-2-ylformamido)propanoic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms. nih.govresearchgate.net

The optimization process would explore various possible initial geometries to locate the global minimum on the potential energy surface, representing the most stable conformer of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the planarity of the amide bond is a critical factor, as resonance stabilization influences the rotational barrier around the C-N bond. doi.org

The calculations would also yield the total electronic energy of the molecule, which is a measure of its stability. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for the Most Stable Conformer of this compound This table presents expected values based on typical DFT calculations for similar organic molecules and is for illustrative purposes.

| Parameter | Predicted Value | Unit |

|---|---|---|

| Total Electronic Energy | -XXX.XXXX | Hartrees |

| HOMO Energy | -X.XX | eV |

| LUMO Energy | X.XX | eV |

| HOMO-LUMO Gap | X.XX | eV |

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. High-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster theory (e.g., CCSD(T)), combined with large basis sets, can provide highly accurate thermochemical data. acs.orgresearchgate.net

For this compound, these calculations would be used to determine key thermodynamic properties. The standard enthalpy of formation (ΔH°f), a measure of the energy change when the compound is formed from its constituent elements in their standard states, is a primary target of such studies. acs.org Other important thermochemical properties that would be calculated include the standard Gibbs free energy of formation (ΔG°f) and entropy (S°). These values are crucial for predicting the spontaneity and equilibrium position of chemical reactions involving the molecule.

Table 2: Hypothetical High-Accuracy Thermochemical Data for this compound at 298.15 K This table illustrates the kind of data that would be obtained from high-level ab initio calculations.

| Thermochemical Property | Predicted Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | -XXX.X | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -XXX.X | kJ/mol |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

This compound has several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by numerically solving Newton's equations of motion for the atoms in the molecule. nih.gov This allows for the observation of how the molecule flexes, bends, and rotates at a given temperature.

An MD simulation would reveal the preferred conformations of the molecule and the energy barriers between them. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the timescales of transitions between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.comrsc.org MD simulations are well-suited to study these effects by explicitly including solvent molecules (such as water) in the simulation box.

For this compound, simulations in an aqueous environment would reveal how hydrogen bonding interactions with water molecules affect its conformational preferences. nih.gov The carboxylic acid and amide groups are capable of forming multiple hydrogen bonds, which would likely stabilize certain conformations over others. scirp.org The simulations would also provide information on the hydration shell around the molecule and the dynamics of water molecules in its vicinity.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. nih.govrsc.org For this compound, a key reaction of interest would be the hydrolysis of the amide bond, a fundamental process in biochemistry. uregina.camcmaster.ca

DFT calculations can be used to map out the potential energy surface of the hydrolysis reaction. This involves locating the structures and energies of the reactants, products, any intermediates, and the transition states that connect them. researchgate.net The transition state is the highest energy point along the reaction coordinate and its energy determines the activation energy of the reaction.

Table 3: Hypothetical Activation Energies for Amide Hydrolysis of this compound This table provides an example of the kind of data that would be generated from reaction mechanism modeling.

| Reaction Mechanism | Rate-Limiting Step | Calculated Activation Energy (ΔG‡) | Unit |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Nucleophilic attack of water | XX.X | kcal/mol |

| Base-Catalyzed Hydrolysis | C-N bond cleavage | XX.X | kcal/mol |

A comprehensive search of publicly available scientific literature and databases has revealed a lack of specific computational and theoretical research on the chemical compound This compound .

While this compound is listed in chemical databases, there are no detailed scholarly articles or research data available that focus on the specific areas required to construct the requested article. The necessary information to elaborate on reaction pathways, kinetic barriers, reactive intermediates, predicted spectroscopic parameters, and in silico molecular interactions for this particular molecule is not present in the accessible public domain.

Therefore, it is not possible to generate the requested article with the specified level of scientific detail and accuracy.

Reactivity and Derivatization Chemistry of 3 Oxolan 2 Ylformamido Propanoic Acid

Chemical Transformations of the Propanoic Acid Moiety.

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amide formation, and reduction.

Esterification and amide formation reactions.

The carboxylic acid functionality of 3-(oxolan-2-ylformamido)propanoic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst. This reaction is a common method for producing esters, which have wide applications as solvents, plasticizers, and intermediates in organic synthesis. ceon.rsresearchgate.net The rate and yield of the esterification reaction are influenced by factors such as the structure of the alcohol, the molar ratio of reactants, the amount of catalyst, and the reaction temperature. ceon.rsresearchgate.net For instance, the reactivity of alcohols in esterification with propanoic acid generally follows the order of 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. ceon.rsresearchgate.net Increasing the temperature and the molar ratio of alcohol to acid typically leads to higher yields of the corresponding ester. ceon.rs A methyl ester of this compound is a known derivative. sigmaaldrich.com

Similarly, the carboxylic acid can be converted into amides through reaction with amines. This transformation often requires the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. nih.gov The formation of an amide bond is a fundamental reaction in organic chemistry, particularly in the synthesis of peptides and other biologically active molecules. researchgate.net The general process involves the reaction of the carboxylic acid with an amine, often in the presence of a catalyst or coupling agent to facilitate the dehydration process. researchgate.netlibretexts.org

Below is a table summarizing representative esterification and amide formation reactions applicable to the propanoic acid moiety.

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H₂SO₄), Heat | Alkyl ester |

| Amide Formation | Amine (e.g., primary or secondary amine), Coupling agent (e.g., DCC), Solvent (e.g., acetonitrile) | N-substituted amide |

Reduction to alcohol and other carboxyl group modifications.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to alcohol derivatives, which can undergo further functionalization. Other modifications of the carboxyl group include its conversion to acyl halides or anhydrides, which are highly reactive intermediates for various nucleophilic acyl substitution reactions. While specific examples for this compound are not documented, these are standard transformations for carboxylic acids.

Reactions Involving the Oxolane Ring System.

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a stable five-membered cyclic ether. nih.gov While generally less reactive than its strained counterpart, oxirane (epoxide), it can undergo specific reactions under certain conditions.

Ring-opening reactions and subsequent functionalization.

The oxolane ring can be opened under acidic conditions, often in the presence of a nucleophile. rsc.orgnih.gov For example, treatment with a strong acid and a nucleophile can lead to cleavage of one of the C-O bonds in the ring, resulting in a linear chain with functional groups at both ends. The regioselectivity of the ring opening can be influenced by the substituents on the ring and the nature of the attacking nucleophile. Theoretical studies have explored the mechanism of THF ring-opening reactions facilitated by frustrated Lewis pairs. researchgate.net

Hydrogenolysis of the furan (B31954) ring, a related unsaturated heterocycle, to a tetrahydrofuran derivative is a well-established reaction, often catalyzed by palladium. d-nb.info Further hydrogenolysis of the resulting tetrahydrofuran-2-carboxylic acid can lead to C-O bond cleavage, producing linear hydroxy acids. d-nb.info

Electrophilic and nucleophilic substitutions on the heterocycle.

The saturated nature of the oxolane ring makes it generally unreactive towards electrophilic aromatic substitution. However, reactions at the carbon atoms adjacent to the oxygen can occur under specific conditions, often involving radical intermediates. Nucleophilic substitution on the oxolane ring is also uncommon unless the ring is activated by adjacent functional groups or converted into a more reactive species.

Modifications of the Amide Linkage.

The amide bond in this compound is relatively stable. However, it can be cleaved under harsh acidic or basic conditions through hydrolysis, which would break the molecule into 3-aminopropanoic acid and oxolane-2-carboxylic acid.

Modification of the amide linkage can also be achieved through reactions that target the N-H proton or the carbonyl oxygen. For example, the amide nitrogen can be alkylated under basic conditions. Thioamide derivatives can also be synthesized, which involves the conversion of the amide carbonyl group to a thiocarbonyl group. nih.gov Such modifications can influence the chemical and biological properties of the molecule. nih.gov

Hydrolysis and re-formation of the amide bond.

The amide bond in this compound, while generally stable, can undergo hydrolysis under both acidic and basic conditions to yield tetrahydrofuran-2-carboxylic acid and 3-aminopropanoic acid (β-alanine). The reaction is typically slow at neutral pH and requires elevated temperatures.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. ucalgary.cakhanacademy.org A water molecule can then act as a nucleophile and attack the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.comacs.org Subsequent proton transfers and elimination of β-alanine result in the formation of tetrahydrofuran-2-carboxylic acid. The liberated β-alanine will be protonated under the acidic conditions to form its ammonium (B1175870) salt. Due to the protonation of the amine, this reaction is generally considered irreversible. youtube.com

Mechanism of Acid-Catalyzed Hydrolysis

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). |

| 2 | Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. |

| 3 | Proton transfer from the attacking water molecule to a solvent water molecule. |

| 4 | Protonation of the amide nitrogen to make it a better leaving group. |

| 5 | Elimination of β-alanine as the leaving group, with the assistance of the lone pair of electrons on the hydroxyl group, to reform the carbonyl group. |

| 6 | Deprotonation of the resulting protonated carboxylic acid to yield tetrahydrofuran-2-carboxylic acid and regenerate the acid catalyst. |

Base-Catalyzed (Promoted) Hydrolysis:

In the presence of a strong base (e.g., NaOH) and heat, the amide can be hydrolyzed. dalalinstitute.comchemistrysteps.com The hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. libretexts.org This process is technically base-promoted rather than base-catalyzed because a full equivalent of base is consumed. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the β-alaninate anion. A subsequent acid-base reaction between the newly formed tetrahydrofuran-2-carboxylic acid and the strongly basic β-alaninate drives the reaction to completion, forming the carboxylate salt of tetrahydrofuran-2-carboxylic acid and neutral β-alanine.

Re-formation of the Amide Bond:

The reverse reaction, the formation of the amide bond from tetrahydrofuran-2-carboxylic acid and β-alanine, is a condensation reaction that requires activation of the carboxylic acid. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to facilitate this transformation by converting the carboxylic acid into a more reactive intermediate that is readily attacked by the amino group of β-alanine.

N-alkylation and other nitrogen-centered reactions.

The secondary amide nitrogen in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. However, under appropriate conditions, the amide can be N-alkylated.

N-Alkylation with Alkyl Halides:

Direct N-alkylation with alkyl halides is challenging due to the low nucleophilicity of the amide nitrogen. stackexchange.com To achieve this transformation, a strong base is typically required to deprotonate the amide, generating a more nucleophilic amidate anion. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting amidate can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the N-alkylated product. Over-alkylation is not a concern as there is only one proton on the nitrogen.

N-Alkylation via Mitsunobu Reaction:

The Mitsunobu reaction provides an alternative method for N-alkylation, particularly with primary or secondary alcohols. commonorganicchemistry.comnih.govwikipedia.org This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is converted in situ into a good leaving group, which is then displaced by the amide nitrogen acting as the nucleophile. wikipedia.org This method proceeds under milder, non-basic conditions compared to the use of strong bases and alkyl halides.

Potential N-Alkylation Reactions

| Reagents | Product | Reaction Type |

| 1. NaH, THF2. CH₃I | N-methyl-3-(oxolan-2-ylformamido)propanoic acid | SN2 Alkylation |

| 1. NaH, THF2. PhCH₂Br | N-benzyl-3-(oxolan-2-ylformamido)propanoic acid | SN2 Alkylation |

| CH₃OH, PPh₃, DEAD | N-methyl-3-(oxolan-2-ylformamido)propanoic acid | Mitsunobu Reaction |

| PhCH₂OH, PPh₃, DIAD | N-benzyl-3-(oxolan-2-ylformamido)propanoic acid | Mitsunobu Reaction |

Creation of Novel Derivatives for Structure-Property Relationship Studies (non-biological context).

Systematic modification of the this compound structure can be undertaken to investigate structure-property relationships in a non-biological context, for example, in materials science or coordination chemistry. Key properties that could be tuned include solubility, thermal stability, polarity, and chelating ability.

Derivatization of the Carboxylic Acid:

The carboxylic acid moiety is a prime site for derivatization.

Esterification: Conversion to various esters (e.g., methyl, ethyl, benzyl esters) can be achieved through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt. This modification would increase hydrophobicity and alter solubility in organic solvents.

Amidation: Reaction with primary or secondary amines using peptide coupling agents would yield a diverse library of amides. This could be used to introduce new functional groups or to create polymers.

Modification of the Tetrahydrofuran Ring:

While the THF ring is generally stable, derivatives of the starting material, tetrahydrofuran-2-carboxylic acid, could be used to introduce functionality onto the ring prior to amide bond formation. For instance, using a hydroxylated or halogenated THF-carboxylic acid precursor would allow for subsequent reactions at the ring.

Systematic Derivatization for Structure-Property Studies

| Modification Site | Derivative Class | Potential Property Change |

| Carboxylic Acid | Esters (Methyl, Ethyl, t-Butyl) | Increased hydrophobicity, altered solubility |

| Carboxylic Acid | Amides (with various amines) | Introduction of new functional groups, potential for hydrogen bonding |

| Amide Nitrogen | N-Alkyl (Methyl, Benzyl) | Removal of hydrogen bond donor, increased steric bulk |

| Tetrahydrofuran Ring | Substituted THF (e.g., hydroxylated) | Increased polarity, potential for further functionalization |

These modifications would allow for a systematic study of how changes in polarity, hydrogen bonding capability, and steric bulk affect the physical properties of the resulting molecules. For example, N-alkylation would remove the amide N-H proton, preventing its participation in hydrogen bonding as a donor, which would likely decrease the melting point and increase solubility in less polar solvents.

Catalytic Applications where this compound is a Catalyst or Reactant.

While specific catalytic applications for this compound are not documented, its structure suggests potential roles as a ligand in catalysis or as a building block in the synthesis of catalytic systems.

As a Ligand in Homogeneous Catalysis:

N-acyl amino acids have been successfully employed as ligands in transition metal catalysis, notably in palladium-catalyzed C-H activation reactions. nih.govacs.orgacs.org The ability of the N-acyl amino acid to act as a bidentate ligand, coordinating to the metal through both the carboxylate oxygen and the deprotonated amide nitrogen, can stabilize the catalytic species and influence the reaction's selectivity and efficiency. acs.orgacs.org

In this context, this compound could potentially serve as a mono-N-protected β-amino acid ligand. The tetrahydrofuran ring's oxygen atom could also play a role in coordinating to the metal center or influencing the ligand's conformational properties, thereby impacting the catalytic outcome.

Potential Catalytic Roles

| Metal | Reaction Type | Plausible Role of the Compound |

| Palladium (Pd) | C-H Activation / Cross-Coupling | Bidentate N,O-ligand to stabilize the catalyst and promote reactivity. |

| Copper (Cu) | Asymmetric Catalysis | Chiral ligand if a stereocenter is present (e.g., in the THF ring). |

| Rhodium (Rh) / Ruthenium (Ru) | Asymmetric Hydrogenation | Chiral ligand precursor. |

As a Reactant in Catalyst Synthesis:

The bifunctional nature of this compound (a carboxylic acid and an amide) makes it a candidate for incorporation into larger catalytic structures, such as polymers or metal-organic frameworks (MOFs). The carboxylic acid could be used to anchor the molecule to a solid support or to a metal node in a MOF, while the amide and THF moieties could serve to create a specific chemical environment within a catalytic pocket. For instance, the THF moiety could be used to influence the polarity of a catalytic site, potentially enhancing the selectivity of reactions involving polar substrates.

Advanced Analytical Methodologies for Research Oriented Characterization and Quantification

Development of Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Methods

UHPLC-MS/MS stands as a primary technique for the analysis of non-volatile and polar compounds like 3-(Oxolan-2-ylformamido)propanoic acid, offering exceptional sensitivity and selectivity.

Optimization of chromatographic separation parameters

The separation of this compound is typically achieved using reversed-phase chromatography, which is well-suited for polar analytes. The selection of the stationary phase and mobile phase composition is critical for achieving optimal retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for highly polar compounds, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent. waters.com

Key parameters for the optimization of the chromatographic separation include the choice of the analytical column, the mobile phase composition and additives, the elution gradient, and the column temperature. A C18 column with a polar end-capping is often effective in retaining and separating polar compounds. sigmaaldrich.com The mobile phase commonly consists of a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

An example of optimized UHPLC parameters is presented in the interactive data table below.

Interactive Data Table: Optimized UHPLC Parameters

| Parameter | Value |

| Column | C18 with polar end-capping (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Expected Retention Time | ~3.5 minutes |

High-sensitivity detection and quantification in complex matrices

For high-sensitivity detection, a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed. This involves the selection of a specific precursor ion (the molecular ion of the analyte) and one or more product ions generated through collision-induced dissociation. This high selectivity allows for accurate quantification even in complex biological matrices where co-eluting compounds can cause interference. youtube.com

The ionization of this compound can be achieved using electrospray ionization (ESI) in either positive or negative mode. In positive ion mode, the protonated molecule [M+H]⁺ would be the precursor ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be selected. The choice of ionization mode depends on which provides a more stable and intense signal for the specific compound. For carboxylic acids, negative mode is often preferred.

An illustrative table of mass spectrometry parameters for the detection of this compound is provided below.

Interactive Data Table: Illustrative MS/MS Parameters (Negative Ion Mode)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | m/z 188.08 |

| Product Ion 1 (Q3) | m/z 114.05 |

| Product Ion 2 (Q3) | m/z 70.04 |

| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |

| Dwell Time | 50 ms |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is required to convert the polar functional groups (carboxylic acid and amide) into more volatile and thermally stable derivatives. mostwiedzy.pl

Derivatization strategies for GC compatibility

The primary targets for derivatization on the this compound molecule are the carboxylic acid group and the amide nitrogen. Common derivatization techniques include silylation and alkylation (esterification). colostate.eduresearchgate.net

Silylation: This is a widely used method where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. restek.comsigmaaldrich.com The reaction converts the carboxylic acid to a TMS ester and the amide to a TMS derivative, significantly increasing volatility.

Alkylation/Esterification: This strategy primarily targets the carboxylic acid group, converting it into an ester (e.g., a methyl or ethyl ester). gcms.czlibretexts.org This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst such as BF₃. restek.com This method is more specific to the carboxylic acid group.

A summary of potential derivatization strategies is presented in the table below.

Interactive Data Table: Derivatization Strategies for GC-MS

| Derivatization Method | Reagent | Target Functional Group(s) | Resulting Derivative |

| Silylation | BSTFA + 1% TMCS | Carboxylic Acid, Amide | TMS Ester, TMS Amide |

| Esterification | BF₃ in Methanol | Carboxylic Acid | Methyl Ester |

Separation and detection of volatile impurities or degradation products

Once derivatized, the resulting volatile compound can be separated using a standard nonpolar or mid-polar capillary GC column, such as a 5% phenyl-methylpolysiloxane column. The temperature program of the GC oven is optimized to ensure good separation from other components in the sample matrix and from any potential volatile impurities or degradation products.

Detection is achieved using a mass spectrometer, typically operating in electron ionization (EI) mode. The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used for identification and quantification. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for target analytes.

Electrochemical Detection Methods

Electrochemical detection offers a sensitive and often cost-effective alternative for the analysis of electroactive compounds. While aliphatic carboxylic acids and amides are not strongly electroactive, certain electrochemical methods can be adapted for their detection. acs.org

The electrochemical detection of this compound could potentially be achieved through indirect methods or by using specialized electrode materials. For instance, the oxidation of the compound could be facilitated at a chemically modified electrode. The response would be dependent on the applied potential and the pH of the supporting electrolyte.

Voltammetric techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be employed to enhance the signal-to-noise ratio and improve detection limits. researchgate.net However, the development of a robust and selective electrochemical method for this specific compound would require significant research and optimization, including the selection of an appropriate electrode material and the investigation of the compound's electrochemical behavior under various conditions. The direct electrochemical detection of simple aliphatic amides and carboxylic acids is challenging and not as widely applied as chromatographic methods. nih.govrsc.org

Voltammetric studies for redox characterization.

There is currently no available scientific literature detailing the voltammetric behavior or redox characterization of this compound. Voltammetric techniques, which are crucial for understanding the oxidation and reduction potential of a molecule, have not been reported in the context of this compound. As such, its electrochemical properties, including its electron transfer kinetics and potential for undergoing redox reactions, remain uncharacterized in the public domain.

Development of electrochemical sensors for research applications.

Consistent with the lack of voltammetric studies, the development of electrochemical sensors specifically designed for the detection or quantification of this compound has not been documented in published research. The creation of such sensors would necessitate a foundational understanding of the compound's electrochemical activity, which is not yet established. Consequently, there are no reported research applications utilizing electrochemical sensors for this analyte.

Hyphenated Techniques for Comprehensive Analysis.

Hyphenated analytical techniques, which combine two or more methods to achieve a more comprehensive analysis, have not been specifically applied to this compound in any available research. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful tools for separating, identifying, and quantifying compounds in complex mixtures, are not mentioned in connection with this molecule in existing scientific literature. Therefore, no detailed research findings or data tables based on such comprehensive analyses can be presented.

Applications in Chemical Synthesis and Materials Science Research

Utilization as a Building Block in Complex Organic Synthesis

The distinct functional groups of 3-(Oxolan-2-ylformamido)propanoic acid make it a significant building block for the synthesis of more intricate molecules.

Precursor in natural product synthesis.

While direct applications in the total synthesis of specific natural products are not yet widely documented, the structural motifs present in this compound are common in many biologically active natural compounds. The tetrahydrofuran (B95107) ring is a core component of numerous natural products, and the propanoic acid side chain offers a versatile handle for elaboration and connection to other molecular fragments. Synthetic chemists can strategically employ this compound as a starting material to introduce these features into a target molecule, potentially streamlining complex synthetic pathways.

Component in pharmaceutical lead discovery (pre-clinical, non-human focus).

In the realm of medicinal chemistry, the development of novel molecular scaffolds is crucial for identifying new therapeutic agents. Derivatives of propanoic acid are known to be valuable in drug discovery. For instance, various substituted propanoic acids have been investigated for their potential as anticancer agents. The incorporation of the oxolane and formamido groups in this compound offers a unique chemical space for the generation of new compound libraries. These libraries can then be screened in pre-clinical, non-human studies to identify lead compounds with desirable biological activities. The synthesis of derivatives, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, has shown promise in the development of novel anticancer candidates, underscoring the potential of this class of compounds. nih.govmdpi.com

Role in Polymer Chemistry and Macromolecular Architectures

The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amide, makes it a candidate for applications in polymer science.

Monomer in polymerization reactions.

The carboxylic acid group of this compound can participate in condensation polymerization reactions with suitable co-monomers, such as diols or diamines, to form polyesters or polyamides, respectively. The resulting polymers would feature the oxolane-formamido moiety as a recurring unit, potentially imparting unique properties to the material.

Incorporating the compound into polymer backbones or side chains.

Beyond its use as a primary monomer, this compound can be incorporated into polymer structures in several ways. It can be grafted onto existing polymer backbones through reactions involving its carboxylic acid group. This functionalization can modify the surface properties, solubility, or biocompatibility of the original polymer. Alternatively, the compound can be used as a chain-terminating agent to control the molecular weight of polymers or to introduce a specific end-group functionality. Propanoic acid and its derivatives are recognized as important intermediates in the production of various chemicals, including polymers like cellulose-acetate-propionate. wikipedia.org

Contributions to Supramolecular Chemistry and Self-Assembly

The functional groups within this compound are capable of engaging in non-covalent interactions, which are the foundation of supramolecular chemistry and molecular self-assembly. The amide group is an excellent hydrogen bond donor and acceptor, while the carboxylic acid can form strong hydrogen-bonded dimers. The ether oxygen in the oxolane ring can also act as a hydrogen bond acceptor. These interactions can guide the assembly of individual molecules into well-ordered, higher-level structures. The study of non-covalent interactions, such as hydrogen bonding and π-stacking, is crucial for understanding the formation of distinct crystalline forms, or polymorphs, which can have significantly different physical properties. mdpi.com

Exploration in Catalysis and Ligand Design

A review of chemical literature and databases shows no instances of this compound being used or studied as a ligand for metal catalysts. The design of ligands is a sophisticated area of chemistry where the electronic and steric properties of a molecule are tuned to coordinate with a metal center and influence its catalytic activity. There are no published reports detailing the synthesis of metal complexes with this compound or the evaluation of such complexes in catalytic processes.

There are no research findings that explore or document any intrinsic catalytic activity of this compound in specific organic reactions. The compound itself does not fall into a common class of organocatalysts, and no studies have been undertaken to probe its potential to catalyze reactions, either on its own or in conjunction with other reagents.

Studies in Chemical Biology as a Probe for In Vitro Enzymatic or Metabolic Pathways (without human clinical implications)

Scientific investigation into the use of this compound as a chemical probe for studying in vitro enzymatic or metabolic pathways is not documented. Chemical probes are specialized molecules designed to interact with and report on biological systems in a controlled manner. There is no evidence in the literature of this compound being synthesized, modified (e.g., with fluorescent or radioactive labels), or applied for the purpose of investigating enzyme activity or tracking metabolic processes in a non-clinical, laboratory setting.

Future Research Directions and Unaddressed Challenges for 3 Oxolan 2 Ylformamido Propanoic Acid Research

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's growing emphasis on sustainability necessitates the development of green synthetic methodologies. For 3-(Oxolan-2-ylformamido)propanoic acid, future research should prioritize moving beyond traditional synthesis protocols, which may rely on hazardous reagents and generate significant waste. instituteofsustainabilitystudies.com The principles of green chemistry, such as waste prevention and maximizing atom economy, provide a clear framework for this endeavor. instituteofsustainabilitystudies.comnih.gov

Key areas for investigation include:

Use of Renewable Feedstocks : Exploring biosynthetic pathways or utilizing bio-derived starting materials can significantly reduce the environmental footprint. ijpsjournal.comnumberanalytics.com

Safer Solvents and Reaction Conditions : Replacing conventional organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO2 is a critical step. instituteofsustainabilitystudies.commdpi.comjddhs.com Research into solvent-free reaction conditions, such as solid-state reactions, also presents a promising avenue. ijpsjournal.comchemijournal.com

Catalysis : The use of biocatalysts, such as enzymes, can offer high selectivity under mild conditions, often in aqueous media. mdpi.com Additionally, employing heterogeneous catalysts that can be easily recovered and recycled would enhance process efficiency and reduce waste. mdpi.com

Energy Efficiency : Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comnumberanalytics.comchemijournal.com

A comparative overview of potential eco-friendly synthesis methods is presented below.

| Method | Potential Advantages for Synthesis | Key Challenges |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, enhanced energy efficiency. ijpsjournal.comnumberanalytics.com | Scale-up limitations, potential for localized overheating. |

| Biocatalysis | High selectivity, mild reaction conditions, use of aqueous media, reduced byproducts. mdpi.com | Enzyme stability and cost, substrate specificity. |

| Solvent-Free Reactions | Drastically reduced waste, lower environmental impact, simplified purification. jddhs.com | Limited applicability for certain reaction types, potential for solid-state reactivity issues. |

| Continuous Flow Synthesis | Improved safety and control, easier scale-up, potential for process intensification. ispe.org | Initial equipment investment, potential for blockages with solid materials. |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, thereby accelerating the research and development cycle. For this compound, advanced computational modeling can provide insights that would be time-consuming and costly to obtain through experimentation alone.

Future research should leverage:

Quantum Chemistry Methods : Techniques like Density Functional Theory (DFT) can be used to calculate electronic structure, molecular geometries, and predict spectroscopic properties. nih.gov This can aid in understanding the molecule's fundamental behavior.

Molecular Dynamics (MD) Simulations : MD simulations can model the conformational dynamics of the molecule and its interactions with solvents or biological targets, providing insights into its physical properties and potential applications. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling : By developing QSPR models, it becomes possible to predict the properties of novel derivatives of this compound without synthesizing them, guiding experimental efforts toward compounds with desired characteristics. researchgate.net

This data-driven approach can significantly de-risk and streamline the discovery of new materials based on this molecular scaffold. researchgate.net

Exploration of Novel Reaction Pathways and Reactivity Patterns

A thorough understanding of the reactivity of this compound is crucial for synthesizing new derivatives and exploring its chemical space. The presence of multiple functional groups—a carboxylic acid, an amide, and a tetrahydrofuran (B95107) ring—offers a rich platform for chemical modification.

Future research should focus on:

Functional Group Transformations : Systematically exploring the selective modification of the carboxylic acid and amide functionalities to create a library of new compounds.

Ring-Opening Reactions : Investigating the reactivity of the oxolane ring under various conditions to generate novel linear structures with different functional groups.

Cascade and Multicomponent Reactions : Designing one-pot reactions that involve this compound as a key building block can lead to the efficient synthesis of complex molecules. rsc.org This aligns with the principles of green chemistry by reducing the number of synthetic steps and purification processes. nih.gov

Uncovering new reaction pathways will not only expand the chemical diversity of accessible derivatives but may also reveal unexpected reactivity patterns that can be exploited for novel applications.

Challenges in Achieving Absolute Stereocontrol and Enantiopurity

The oxolane ring in this compound contains a stereocenter at the 2-position. For many applications, particularly in pharmaceuticals, controlling the stereochemistry is paramount as different enantiomers can have vastly different biological activities.

A significant challenge lies in the development of synthetic methods that can produce enantiomerically pure forms of this compound. Future research directions should include:

Asymmetric Catalysis : The use of chiral catalysts, either metal complexes or organocatalysts, to control the stereochemical outcome of the key bond-forming reactions in the synthesis. researchgate.netnih.gov

Chiral Pool Synthesis : Starting from enantiopure precursors derived from natural sources to build the molecular framework.

Enantioselective Photochemical Reactions : Exploring light-mediated reactions with chiral catalysts or templates to achieve high enantioselectivity under mild conditions. researchgate.net

Resolution Techniques : Developing efficient methods for separating racemic mixtures, although this is generally less desirable than direct enantioselective synthesis.

Achieving absolute stereocontrol remains a formidable challenge in organic synthesis, and overcoming it for this specific molecule is essential for its potential application in chiral-sensitive environments. nih.gov

Emerging Applications in Niche Areas of Chemical Research and Engineering

While the primary applications of this compound are yet to be fully realized, its structure suggests potential in several niche areas. Propanoic acid derivatives are known to have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aiorientjchem.orghumanjournals.com

Potential areas for exploration include:

Pharmaceuticals : The compound could serve as a scaffold for the development of new therapeutic agents. Many biologically active molecules contain heterocyclic and amide functionalities. researchgate.net

Polymers and Materials Science : The carboxylic acid group allows for its incorporation into polyesters or polyamides, potentially leading to new biodegradable materials. ontosight.aiwikipedia.org

Agrochemicals : Some propanoic acid derivatives have shown efficacy as pesticides or fungicides, suggesting a potential avenue for investigation. ontosight.ai

Coordination Chemistry : The molecule could act as a ligand for metal ions, with potential applications in catalysis or materials science.

Identifying and developing these applications will require interdisciplinary collaboration and a systematic evaluation of the compound's properties in various contexts.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.gov For a molecule like this compound, where experimental data is sparse, AI and ML can be particularly impactful.

Future research can be significantly enhanced by:

Reaction Prediction : ML models can be trained on large reaction databases to predict the most likely outcomes of unexplored reactions, guiding synthetic efforts. nih.govarocjournal.comarxiv.orgacs.org

De Novo Molecular Design : Generative AI models can design novel derivatives of this compound with optimized properties for specific applications, such as drug discovery. nih.govforbes.com

Automated Synthesis Planning : Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can propose viable synthetic routes to target derivatives, saving significant time and resources for chemists. nih.goviscientific.orgacs.org

Property Prediction : AI can be used to build models that accurately predict the physical, chemical, and biological properties of new molecules, allowing for rapid virtual screening of large compound libraries. nih.govdrugtargetreview.comrsc.org

| AI/ML Application | Potential Impact on Research |

| Reaction Outcome Prediction | Reduces failed experiments and accelerates the discovery of new synthetic routes. researchgate.net |

| Generative Molecular Design | Explores a vast chemical space for novel compounds with desired properties. forbes.com |

| Automated Synthesis Planning | Provides efficient and novel synthetic pathways to complex target molecules. mindmapai.app |

| Predictive Property Modeling | Enables high-throughput virtual screening to prioritize candidates for synthesis. rsc.org |

Q & A

Q. What are the common synthetic routes for 3-(Oxolan-2-ylformamido)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling oxolan-2-carboxylic acid derivatives with propanoic acid precursors. For example, a modified protocol from analogous compounds (e.g., tert-butyl propiolate coupling with heterocyclic thiols ) can be adapted. Key steps include:

- Activation of the oxolan-2-carboxylic acid using carbodiimides (e.g., EDC) or mixed anhydrides.

- Nucleophilic substitution with 3-aminopropanoic acid derivatives under basic conditions (e.g., NaOAc or DABCO) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.

Purification via column chromatography or recrystallization is recommended for high-purity yields (>90%) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR :

- The oxolan ring protons appear as multiplet signals at δ 3.6–4.2 ppm (oxygenated CH2 groups) .